Abnormal cannabidiol is not typically found in significant amounts in natural sources; instead, it is synthesized in laboratories. It can occur as an impurity during the production of synthetic cannabidiol. The compound has been identified as a potential therapeutic agent due to its interaction with specific receptors distinct from the well-known cannabinoid receptors 1 and 2. Its classification falls under the category of synthetic cannabinoids.
The synthesis of abnormal cannabidiol-D3 involves specific chemical reactions that modify the structure of cannabidiol. The primary method reported for synthesizing this compound includes:
The synthetic pathway generally requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product.
Abnormal cannabidiol participates in various chemical reactions that are significant for its biological activity:
These reactions highlight its potential therapeutic applications, particularly in inflammatory and metabolic disorders.
The mechanism of action for abnormal cannabidiol involves several key interactions:
Studies have shown that it can enhance wound healing and modulate inflammatory responses in microglial cells .
Abnormal cannabidiol-D3 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and potential therapeutic uses.
Abnormal cannabidiol-D3 has several promising applications:
Abnormal Cannabidiol-D3 (Abn-CBD-D3) exhibits negligible binding affinity for classical cannabinoid receptors CB1 and CB2 (<5% displacement at 10 µM) but potently modulates non-canonical pathways [1] [4]. This selectivity underpins its therapeutic potential without psychotropic effects.
Abn-CBD-D3 acts as a biased agonist at GPR18 and GPR55 receptors, triggering distinct downstream signaling cascades:
Table 1: Abn-CBD-D3 Signaling Profiles at Orphan Receptors
Receptor | Primary Signaling | Functional Outcome | Antagonists |
---|---|---|---|
GPR18 | Gi/o → ↓cAMP | Microglial migration ↓ | O-1918 |
GPR55 | Gq/13 → RhoA/ROCK | Neurite outgrowth ↑ | ML193, CID16020046 |
Endothelial Receptor | BKCa activation | Vasodilation | TEA, Iberiotoxin |
Notably, GPR55 knockdown models show blunted anti-inflammatory responses to Abn-CBD-D3 in neural stem cells (NSCs), confirming receptor necessity [8].
Abn-CBD-D3 mediates endothelium-dependent vasodilation via non-GPCR ion channel modulation:
Table 2: Vascular Responses to Abn-CBD-D3
Vessel Type | Condition | Response | Mechanism |
---|---|---|---|
Porcine retinal arterioles | Baseline tone | Vasoconstriction | Endothelial O-1918-sensitive receptor |
Porcine retinal arterioles | ET-1 precontraction | Vasodilation | BKCa channel → hyperpolarization |
Mouse aorta | Baseline tone | No effect | Requires intact endothelium |
Abn-CBD-D3 exhibits unique pharmacodynamics relative to structural analogs:
These profiles highlight Abn-CBD-D3 as a tool compound for dissecting non-canonical cannabinoid signaling.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5